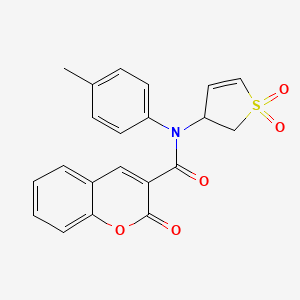

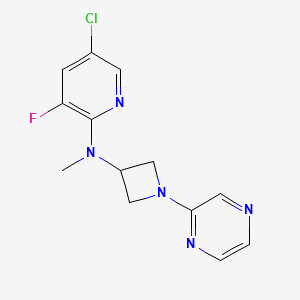

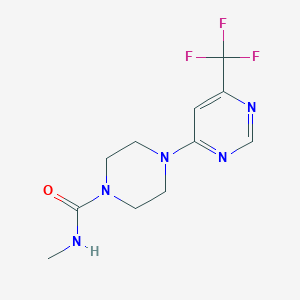

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one" is a derivative of the chromen-2-one family, which is known for its potential pharmacological activities. The chromen-2-one derivatives have been extensively studied due to their diverse biological activities, including antimicrobial and anticholinesterase properties. These compounds are characterized by a chromene core structure, which is modified with various substituents to enhance their biological efficacy and pharmacokinetic properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves multi-step reactions that introduce various functional groups to the core structure. In one study, novel chromen-2-one derivatives were synthesized through reductive amination, using sodium cyanoborohydride in methanol, to couple different substituted aromatic aldehydes with a piperazine-propoxy-chromen-2-one precursor . Another study optimized the synthesis of chromen-4-ones via an unusual version of the Morita–Baylis–Hillman reaction, which resulted in compounds with various substituents on the chromene fragment . These synthetic methods are crucial for producing compounds with the desired biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized chromen-2-one derivatives are characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy. These techniques confirm the presence of the intended functional groups and the overall molecular framework of the compounds .

Chemical Reactions Analysis

The chromen-2-one derivatives undergo specific chemical reactions that are essential for their biological activity. For instance, the reductive amination reaction used in the synthesis of these compounds is a key step that introduces the benzylpiperazine moiety, which is important for the interaction with biological targets . The Morita–Baylis–Hillman reaction used in another study is significant for creating a diverse set of compounds with varying inhibitory activities against enzymes like butyrylcholinesterase .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the core structure. These properties are critical for the compounds' pharmacokinetic behavior and their interaction with biological targets. For example, the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were investigated using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanism of the drug . The study of physicochemical properties, such as induced structural changes in BSA, was conducted using circular dichroism and Raman spectroscopy .

安全和危害

The safety and hazards associated with this compound are not directly available. However, similar compounds may pose risks, as indicated by hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)2.

未来方向

The future directions for research on this compound are not directly available. However, similar compounds have been studied for their potential therapeutic applications, including anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities3. Further research could explore these potential applications for the compound “4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one”.

Please note that this analysis is based on the available resources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.

属性

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c30-25-16-24-22(15-27(31)32-26(24)17-23(25)21-9-5-2-6-10-21)19-29-13-11-28(12-14-29)18-20-7-3-1-4-8-20/h1-10,15-17,30H,11-14,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDGRCOUDBKCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)

![3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3020834.png)

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)